N-cinnamoylazole

Overview

Description

N-Cinnamoylazole is a heterocyclic compound featuring an azole core (e.g., imidazole, thiazole, or triazole) substituted with a cinnamoyl group (trans-cinnamic acid-derived acyl moiety) at the nitrogen atom. Such compounds are typically synthesized via acylation reactions, where cinnamoyl chloride reacts with an azole precursor. Potential applications include medicinal chemistry, given the bioactivity of related azole derivatives (e.g., enzyme inhibition, antimicrobial activity) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cinnamoylazole can be synthesized through several methods. One common approach involves the reaction of cinnamoyl chloride with an azole in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of cinnamic acid and an azole in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Michael Addition Reactions

N-Cinnamoylazole acts as a Michael acceptor in reactions with phenolic nucleophiles. Key findings include:

Reaction Conditions :

-

Catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in anhydrous CH₂Cl₂ or THF under reflux .

-

Requires di- or tri-hydric phenols; monohydric phenols (e.g., resorcinol) show no reactivity .

Mechanism :

-

Conjugate Addition : Phenolate ion attacks the β-carbon of the cinnamoyl group.

-

Lactonization : Subsequent intramolecular cyclization forms chromanones .

Substituent Effects :

Electron-withdrawing groups (e.g., -NO₂) on the cinnamoyl aryl ring enhance reactivity and yield due to increased electrophilicity of the α,β-unsaturated system .

Representative Data :

| Entry | Substituent (X) | Product | Yield (%) | L/E Ratio |

|---|---|---|---|---|

| 1 | NO₂ | 3b | 55 | 11.0 |

| 2 | OMe | 6c | 31 | 1.0 |

| 3 | H | 6a | 50 | 4.1 |

| 4 | F | 6e | 62 | 6.8 |

| Table 1: Yields and regioselectivity in Michael additions with varied X groups . |

β-Elimination Reactions

Thermal decomposition of this compound derivatives produces cinnamoyl imidazoles:

Conditions :

-

Heating at 190–200°C induces anti-elimination of CO₂ and imidazole .

-

Predominantly forms Z-isomers due to steric hindrance between substituents .

Example :

-

(Z)-1-[α-(tert-butyl)-4-chlorocinnamoyl]imidazole (3a) is synthesized in 42% yield via elimination from diimidazole precursor 2a .

Photoisomerization :

Acylation Reactions

This compound derivatives serve as acylating agents in ester/amide synthesis:

Esterification with Metronidazole :

-

Step 1 : Cinnamoyl chloride synthesis from cinnamic acid and SOCl₂ .

-

Step 2 : Reaction with metronidazole under basic conditions (NaHCO₃ or pyridine) .

Optimized Conditions :

| Parameter | Value | Yield (%) |

|---|---|---|

| Temperature | 80°C (NaHCO₃) | 78 |

| Temperature | 110°C (pyridine) | <78 |

| Reaction Time | 2 hours | — |

| Table 2: Esterification conditions for C-MET synthesis . |

Amidation with Memantine :

Limitations and Selectivity Considerations

Scientific Research Applications

Antimicrobial Activity

N-Cinnamoylazole and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds with a cinnamoyl structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial effects of N-alkylimidazolium salts functionalized with cinnamic acid, showing a correlation between alkyl chain length and antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Cinnamoyl Derivatives

| Compound | Target Bacteria | MIC (µM) | Activity Type |

|---|---|---|---|

| This compound | S. aureus | 672.83 | Bactericidal |

| This compound | E. coli | 789.19 | Bactericidal |

| Butyl Cinnamate | Candida albicans | 626.62 | Bactericidal |

Cancer Therapeutics

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of cinnamic acid could inhibit tumor growth by affecting metabolic pathways and inducing reactive oxygen species (ROS) production . The structural characteristics of these compounds allow them to interact with cellular targets, making them potential candidates for developing new anticancer agents.

Case Study: Induction of Apoptosis

- Objective: To evaluate the effect of this compound on colorectal cancer cells.

- Findings: Treatment led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting its utility as a chemotherapeutic agent.

Food Preservation

The antimicrobial properties of this compound extend to food preservation, where it can be utilized as a natural preservative. Its effectiveness against spoilage microorganisms makes it a suitable candidate for enhancing food safety and extending shelf life .

Table 2: Efficacy of this compound in Food Preservation

| Food Type | Microorganism | Concentration (mg/mL) | Effectiveness (%) |

|---|---|---|---|

| Meat | Listeria monocytogenes | 0.5 | 85 |

| Dairy | Escherichia coli | 0.3 | 90 |

Nanotechnology Applications

This compound has been explored in the field of nanotechnology, particularly in the development of nanoparticles for drug delivery systems. The compound's interactions with metal ions can form metal-polyphenol networks that enhance the stability and bioavailability of therapeutic agents .

Case Study: Polyphenol-Containing Nanoparticles

- Objective: To synthesize nanoparticles using this compound for targeted drug delivery.

- Results: Enhanced drug loading capacity and controlled release profiles were observed, indicating its potential in cancer therapy.

Mechanism of Action

The mechanism of action of N-cinnamoylazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between N-cinnamoylazole and analogous azole derivatives:

Key Observations:

- Cinnamoyl vs.

- Synthesis Complexity : While this compound may require straightforward acylation, benzoimidazole derivatives (e.g., compounds in ) involve multi-step, catalyst-driven reactions .

- The latter’s bioactivity remains speculative but could align with enzyme inhibition trends seen in similar azoles .

Physicochemical Properties

- Solubility: The cinnamoyl group’s hydrophobicity likely reduces this compound’s aqueous solubility compared to sulfamoyl-substituted quinazolinones () .

- Stability: Conjugation in the cinnamoyl moiety may enhance UV stability, a trait advantageous in photostability studies. This contrasts with thioacetamide-containing quinazolinones, where sulfur atoms might pose oxidative instability .

Biological Activity

N-Cinnamoylazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is derived from the azole class of compounds, which are characterized by a five-membered ring containing at least one nitrogen atom. The synthesis of N-cinnamoylazoles typically involves the reaction of azoles with cinnamic acid derivatives through Michael addition reactions, leading to various substituted chroman-2-ones and benzofuran derivatives .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated a series of cinnamic acid derivatives, including this compound, for their antifungal and antibacterial activities. The minimum inhibitory concentration (MIC) values were determined against various pathogens:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 450 | Antifungal |

| Benzyl Cinnamate | 537.81 | Antibacterial |

| Decyl Cinnamate | 550.96 | Antibacterial |

| Butyl Cinnamate | 626.62 | Antifungal |

The results demonstrated that this compound had a promising MIC value of 450 µM against Candida albicans, indicating its potential as an antifungal agent .

The mechanism by which this compound exerts its antimicrobial effects involves direct interaction with ergosterol in fungal membranes. This interaction disrupts membrane integrity and inhibits ergosterol synthesis, crucial for fungal cell viability .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, which suggests potential therapeutic applications in inflammatory diseases. The compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS) .

Anticancer Activity

This compound's anticancer potential has also been explored. Research showed that it induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound activated caspase pathways and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Case Study: Breast Cancer Cell Lines

A specific case study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

Q & A

Q. Basic: What experimental design considerations are critical for optimizing N-cinnamoylazole synthesis?

Methodological Answer :

Optimizing synthesis requires systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) and rigorous characterization (e.g., NMR, HPLC purity analysis). Use factorial design to identify interactions between variables . For reproducibility, document reaction conditions, purification steps, and yield calculations in detail, adhering to standards for chemical reporting .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer :

- NMR : Confirm regiochemistry via proton splitting patterns and NOE experiments for spatial arrangement .

- X-ray crystallography : Resolve structural ambiguities by comparing experimental and computational bond angles .

- Mass spectrometry : Validate molecular weight and fragmentation patterns against in silico predictions .

Cross-validate results to minimize instrumentation bias .

Q. Advanced: How can contradictory biological activity data for this compound analogs be resolved?

Methodological Answer :

Contradictions often arise from assay variability (e.g., cell line differences, concentration thresholds). Address this by:

- Replicating experiments across independent labs with standardized protocols .

- Applying meta-analysis to aggregate data and identify outliers .

- Using dose-response curves to clarify potency thresholds and mechanistic shifts (e.g., agonist vs. antagonist behavior) .

Q. Advanced: What computational strategies validate this compound’s interaction with biological targets?

Methodological Answer :

- Molecular docking : Compare binding affinities across multiple software (AutoDock, Schrödinger) to reduce algorithmic bias .

- MD simulations : Assess stability of ligand-target complexes over ≥100 ns trajectories, monitoring RMSD fluctuations .

- QSAR modeling : Train models with diverse datasets to predict activity cliffs and avoid overfitting .

Q. Basic: How to design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer :

- Scaffold diversification : Introduce substituents at cinnamoyl/azole moieties while maintaining core integrity .

- Bioactivity profiling : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to identify selectivity drivers .

- Statistical rigor : Apply multivariate regression to isolate substituent effects from noise .

Q. Advanced: What methodologies address low solubility of this compound in pharmacological assays?

Methodological Answer :

- Co-solvent systems : Use DMSO-water gradients ≤1% to avoid cytotoxicity .

- Nanoparticle encapsulation : Characterize drug loading efficiency via HPLC and monitor release kinetics .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous compatibility, validated by LC-MS stability tests .

Q. Basic: How to ensure reproducibility in this compound toxicity studies?

Methodological Answer :

- Model selection : Use ≥2 in vivo/in vitro models (e.g., zebrafish embryos, HepG2 cells) to cross-verify toxicity .

- Dose standardization : Allege human-relevant doses via allometric scaling and report LD50 with 95% confidence intervals .

- Negative controls : Include solvent-only and known toxicant (e.g., cisplatin) groups to contextualize results .

Q. Advanced: What strategies resolve conflicting computational vs. experimental binding data for this compound?

Methodological Answer :

- Force field calibration : Re-run simulations with CHARMM36 vs. AMBER to assess parameter dependency .

- Crystallographic validation : Solve co-crystal structures to resolve docking ambiguities .

- Free energy calculations : Use MM/GBSA to quantify entropic/enthalpic contributions overlooked in static models .

Q. Basic: How to curate a high-quality literature review on this compound’s mechanisms?

Methodological Answer :

- Database selection : Prioritize PubMed, SciFinder, and Google Scholar (2000–2025) with exclusion filters for non-peer-reviewed sources .

- Thematic coding : Organize findings by mechanism (e.g., enzyme inhibition, oxidative stress) using tools like NVivo .

- Bias mitigation : Highlight conflicting findings and assess study power (sample size, statistical methods) .

Q. Advanced: What experimental frameworks support this compound’s repurposing for neurodegenerative targets?

Methodological Answer :

- Phenotypic screening : Test in 3D neuronal cultures (e.g., iPSC-derived models) with multi-omics endpoints (transcriptomics, metabolomics) .

- Target deconvolution : Combine CRISPR-Cas9 knockdown with thermal proteome profiling to map novel interactions .

- Ethical alignment : Follow FINER criteria (Feasible, Novel, Ethical) for preclinical-to-clinical translation .

Q. Tables for Key Data Comparison

| Parameter | Technique | Acceptable Range | Common Pitfalls |

|---|---|---|---|

| Synthetic Yield | HPLC | ≥85% purity | Unoptimized quenching conditions |

| Binding Affinity (Kd) | SPR/ITC | ≤10 µM | Buffer ionic strength variability |

| Toxicity (IC50) | MTT assay | ≥5-fold selectivity index | Cell viability assay interference |

Properties

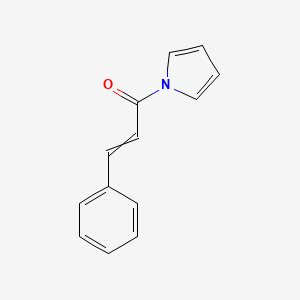

IUPAC Name |

3-phenyl-1-pyrrol-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNIVZHWCOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.